2-Benzylsuccinic anhydride, (S)-
Overview
Description
2-Benzylsuccinic anhydride, (S)-, also known as (S)-2-Benzylsuccinic anhydride, is a chemical compound with the molecular formula C11H10O3. It is a white crystalline powder that is commonly used in various fields of scientific research, including chemistry, biology, medicine, and industry. The compound is characterized by its unique stereochemistry, with an absolute configuration at the chiral center .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Benzylsuccinic anhydride, (S)-, can be synthesized through several methods. One common approach involves the reaction of an acid chloride with the sodium salt of a carboxylic acid, resulting in the formation of the anhydride via nucleophilic acyl substitution . Another method involves the use of triphenylphosphine and trichloroisocyanuric acid under mild reaction conditions at room temperature to convert carboxylic acids directly into anhydrides .
Industrial Production Methods: Industrial production of 2-Benzylsuccinic anhydride, (S)-, typically follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and cost-effectiveness. The process may involve continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Benzylsuccinic anhydride, (S)-, undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form the corresponding carboxylic acid.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Reduction: Can be reduced to primary alcohols using lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Water, often in the presence of a base or acid catalyst.
Alcoholysis: Alcohols, typically in the presence of a base such as pyridine.
Aminolysis: Amines, often under mild heating conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Hydrolysis: Corresponding carboxylic acid.
Alcoholysis: Esters.
Aminolysis: Amides.
Reduction: Primary alcohols.
Scientific Research Applications
2-Benzylsuccinic anhydride, (S)-, has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-Benzylsuccinic anhydride, (S)-, involves its reactivity as an anhydride. The compound undergoes nucleophilic acyl substitution reactions, where the carbonyl carbon is attacked by nucleophiles, leading to the formation of various products such as esters, amides, and acids . The electrophilic nature of the carbonyl carbon is enhanced by the presence of the anhydride group, making it highly reactive towards nucleophiles .
Comparison with Similar Compounds
2-Benzylsuccinic anhydride, DL-: A racemic mixture of the compound with no specific stereochemistry.
Succinic anhydride, benzyl-: Another name for the racemic mixture.
3-Benzyl-2,5-dihydrofuran-2,5-dione: A structurally similar compound with different stereochemistry.
Uniqueness: 2-Benzylsuccinic anhydride, (S)-, is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This stereochemical specificity can be crucial in applications where chirality plays a significant role, such as in drug synthesis and biological studies.
Properties
IUPAC Name |
(3S)-3-benzyloxolane-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c12-10-7-9(11(13)14-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOEHLTSDDZKTQB-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)OC1=O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C(=O)OC1=O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
865538-96-1 | |
Record name | 2-Benzylsuccinic anhydride, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865538961 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-BENZYLSUCCINIC ANHYDRIDE, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QB05909LE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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